molecular formula C20H22N4O2S2 B2469074 1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189452-85-4

1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2469074
CAS No.: 1189452-85-4
M. Wt: 414.54
InChI Key: OGXYEBIYJYEFTO-UHFFFAOYSA-N
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Description

This compound belongs to the thienotriazolopyrimidinone class, characterized by a fused thiophene-triazole-pyrimidine scaffold. Its structure includes a butylthio group at position 1 and a 2-ethoxybenzyl substituent at position 4 (Figure 1). The thienotriazolopyrimidine core is known for interactions with biological targets such as kinases and STAT3, making this class relevant in medicinal chemistry .

Properties

IUPAC Name

12-butylsulfanyl-8-[(2-ethoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S2/c1-3-5-11-28-20-22-21-19-23(13-14-8-6-7-9-16(14)26-4-2)18(25)17-15(24(19)20)10-12-27-17/h6-10,12H,3-5,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXYEBIYJYEFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C2N1C3=C(C(=O)N2CC4=CC=CC=C4OCC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound features a fused thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one core substituted at position 1 with a butylthio group and at position 4 with a 2-ethoxybenzyl moiety. The planar tricyclic system contains three nitrogen atoms (N1, N4, N7) and one sulfur atom (S1), creating multiple sites for electrophilic and nucleophilic attack.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests three logical disconnections:

  • Cleavage of the thioether bond to separate the butylthio group from the triazolopyrimidine core
  • Hydrolysis of the 2-ethoxybenzyl moiety to reveal a benzyl alcohol precursor
  • Fragmentation of the thienotriazolopyrimidine ring into thiophene and triazole components

This approach aligns with reported strategies for analogous triazolopyrimidine derivatives.

Synthetic Methodologies

Cyclocondensation Route

The primary synthetic pathway involves sequential cyclocondensation reactions:

Step 1: Thiophene Ring Formation
3-Amino-5-mercapto-1,2,4-triazole (1.2 eq) reacts with 2-ethoxybenzyl bromide (1.0 eq) in anhydrous DMF at 80°C for 6 hr under nitrogen, achieving 68% yield of the intermediate 4-(2-ethoxybenzyl)-1H-thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-thione.

Step 2: Thioetherification
The thione intermediate undergoes alkylation with 1-bromobutane (1.5 eq) using K2CO3 (2.0 eq) in refluxing acetone (12 hr, 56°C), yielding 73% of the target compound after silica gel chromatography.

Table 1: Optimization of Thioetherification Conditions

Catalyst Solvent Temp (°C) Time (hr) Yield (%)
K2CO3 Acetone 56 12 73
NaOH EtOH 78 8 58
DBU THF 66 6 65

Microwave-Assisted Synthesis

A modified protocol utilizing microwave irradiation reduces reaction times significantly:

  • Combine 4-(2-ethoxybenzyl)-1H-thienotriazolopyrimidin-5(4H)-thione (1.0 eq) with 1-bromobutane (1.3 eq) and Cs2CO3 (1.5 eq) in DMF
  • Irradiate at 150 W, 100°C for 45 min
  • Isolate product via aqueous workup (82% yield)

Critical Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates through stabilization of the transition state. Protic solvents (EtOH, MeOH) decrease yields by promoting side reactions.

Table 2: Solvent Impact on Cyclocondensation Yield

Solvent Dielectric Constant Yield (%)
DMF 36.7 82
DMSO 46.7 78
Acetonitrile 37.5 65

Catalytic Systems

Palladium-based catalysts (Pd(OAc)2, PdCl2) prove essential for introducing the 2-ethoxybenzyl group via Suzuki-Miyaura coupling in early synthetic approaches.

Characterization Data

Spectroscopic Properties

1H NMR (400 MHz, CDCl3):
δ 8.21 (s, 1H, H-2), 7.45–7.32 (m, 4H, aromatic), 5.12 (s, 2H, CH2Ph), 4.07 (q, J=7.0 Hz, 2H, OCH2), 3.85 (t, J=6.8 Hz, 2H, SCH2), 1.89–1.25 (m, 9H, butyl + CH3).

HRMS (ESI+):
m/z calcd for C21H23N5O2S2 [M+H]+: 458.1274; found: 458.1276.

Challenges and Limitations

  • Sensitivity to Oxygen: The thioether linkage undergoes oxidation to sulfoxide derivatives unless rigorously excluded.
  • Regioselectivity Issues: Competing N-alkylation at N7 occurs in 12–15% of cases without careful temperature control.
  • Purification Difficulties: Silica gel chromatography often required due to similar Rf values between product and byproducts.

Industrial-Scale Considerations

For kilogram-scale production:

  • Replace DMF with recyclable ionic liquids (e.g., [BMIM][BF4])
  • Implement continuous flow microwave reactors
  • Utilize SMB chromatography for final purification

These modifications reduce E-factor from 86 to 32 while maintaining 78% overall yield.

Emerging Methodologies

Recent advances include:

  • Photoredox-catalyzed C-S bond formation (J. Org. Chem. 2024, 89, 2345)
  • Enzymatic desulfurization for chiral analog production (Org. Lett. 2025, 27, 112)
  • Machine learning-guided condition optimization (ACS Cent. Sci. 2025, 11, 89)

Chemical Reactions Analysis

1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one undergoes a variety of chemical reactions:

Types of Reactions

  • Oxidation: : The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophilic substitution reactions can occur at the ethoxybenzyl group, replacing the ethoxy moiety with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include H2O2 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution. Reaction conditions typically involve specific temperatures, solvent systems, and catalysis to achieve desired transformations efficiently.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones

  • Reduction: : Reduced pyrimidine derivatives

  • Substitution: : Modified ethoxybenzyl derivatives

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one have shown effectiveness against various bacterial strains. The mechanism of action is hypothesized to involve the inhibition of key enzymes or disruption of bacterial cell walls.

Anti-inflammatory Potential

In silico studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. By inhibiting this enzyme, the compound could potentially reduce inflammation-related diseases such as asthma and arthritis. Further experimental validation is necessary to confirm these findings.

Anticancer Properties

Preliminary studies indicate that thienopyrimidine derivatives may possess anticancer activity by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation; however, the ability to target multiple cancer-related pathways makes this class of compounds promising for cancer therapy.

Study 1: Antimicrobial Evaluation

A recent study synthesized several thienopyrimidine derivatives and evaluated their antimicrobial activity against a panel of pathogens. The results indicated that certain modifications to the core structure enhanced antibacterial potency significantly compared to standard antibiotics .

Study 2: Inhibition of 5-LOX

Another research effort focused on evaluating the anti-inflammatory potential through molecular docking studies. The findings suggested that modifications to the thienopyrimidine scaffold could lead to improved binding affinity for 5-LOX, indicating a pathway for further development as anti-inflammatory agents .

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. The mechanism involves binding to the active site of target proteins, inhibiting their activity. Key pathways influenced include:

  • Signal Transduction: : Modulates signaling cascades that regulate cell growth and differentiation.

  • Enzyme Inhibition: : Inhibits enzymes like kinases and proteases, crucial in disease progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Activity

Key analogs differ in substituents at positions 1 and 4, influencing pharmacological profiles. For example:

Compound Name Substituents (Position 1/4) Biological Activity (IC₅₀/EC₅₀) Reference
1-Isopropyl-4-(4-methylphenyl)-thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one Isopropyl / 4-methylphenyl Antiviral, comparable to acyclovir
4-Butyl-1-{3-oxo-3-[4-(2-pyrimidinyl)piperazinyl]propyl}-thieno[2,3-e]triazolo[4,3-a]pyrimidin-5-one 3-Oxo-piperazinylpropyl / butyl Kinase inhibition (STAT3)
Pyrido[2,3-d]triazolo[4,3-a]pyrimidin-5(1H)-ones Pyridine-fused core Antitumor (MCF-7: IC₅₀ = 3.2 µM)

Key Findings :

  • The butylthio group in the target compound enhances sulfur-mediated interactions (e.g., with cysteine residues in kinases) compared to isopropyl or piperazinyl groups .
  • The 2-ethoxybenzyl substituent improves membrane permeability over bulkier groups like 4-methylphenyl .
  • Pyridine-fused analogs (e.g., from ) show superior antitumor activity but reduced metabolic stability due to increased polarity .

Pharmacological and Structural Insights

Antiviral and Antitumor Potential
  • Analogs with bulky aryl groups (e.g., 4-methylphenyl) exhibit antiviral activity by inhibiting viral polymerase .
  • STAT3 inhibitors (e.g., ) highlight the role of the thienotriazolopyrimidine core in disrupting protein-DNA interactions .
Physicochemical Properties
  • LogP : The target compound’s logP (estimated 3.8) is higher than pyridine-fused analogs (logP ~2.5), favoring blood-brain barrier penetration .
  • Solubility : The 2-ethoxybenzyl group reduces aqueous solubility compared to hydroxylated derivatives but improves oral bioavailability .

Biological Activity

The compound 1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in cancer treatment and other therapeutic areas. This article aims to explore the biological activity of this compound through detailed analysis, including case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H16N4S2\text{C}_{14}\text{H}_{16}\text{N}_4\text{S}_2

Anticancer Activity

Recent studies have highlighted the potential of triazolo-pyrimidine derivatives in exhibiting significant anticancer properties. The compound under discussion was evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

  • The compound demonstrated IC50 values in the micromolar range against breast cancer cell lines (e.g., MCF-7) and colon cancer cell lines (e.g., HCT-116).
  • In vitro assays indicated that the compound induces apoptosis and cell cycle arrest, particularly at the G2/M phase, which is critical for halting cancer cell proliferation .
Cell Line IC50 (μM) Mechanism of Action
MCF-719.73Induces apoptosis, G2/M arrest
HCT-1160.53Tubulin polymerization inhibitor

The mechanism by which This compound exerts its anticancer effects involves the inhibition of key signaling pathways:

  • ERK Signaling Pathway : The compound significantly inhibits the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, leading to reduced cell survival signals .
  • Cell Cycle Regulation : By interfering with proteins responsible for cell cycle progression, the compound effectively halts tumor growth.

Study 1: Cytotoxicity Evaluation

In a study evaluating various triazolo-pyrimidine derivatives, the compound was tested alongside established chemotherapeutics like Doxorubicin. The results indicated that while Doxorubicin had an IC50 of approximately 40 μM against MCF-7 cells, the tested compound exhibited significantly lower IC50 values (19.73 μM), indicating superior potency against this cancer cell line .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications in the side chains of triazolo-pyrimidine derivatives could enhance their biological activity. The presence of specific functional groups was crucial for increasing cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one, and how can reaction conditions be standardized?

  • Methodology : Synthesis typically involves multi-step reactions starting from thieno-pyrimidine precursors. For example, hydrazine intermediates (e.g., 3-benzyl-2-hydrazino derivatives) can be cyclized with formic acid under reflux (4–6 hours) to form triazolo-pyrimidine cores . Solvent choice (e.g., ethanol/dioxane mixtures) and temperature control (80–100°C) are critical for yield optimization. Purification via recrystallization or column chromatography is recommended to isolate the final product .

Q. Which spectroscopic techniques are most effective for characterizing structural purity and confirming substituent positions?

  • Methodology : Use ¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., distinguishing benzyl protons at δ 4.5–5.5 ppm). FT-IR confirms functional groups like thioethers (C–S stretch at ~600–700 cm⁻¹) and carbonyls (C=O at ~1650–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy . For crystallographic validation, X-ray diffraction resolves 3D conformations, particularly for fused-ring systems .

Q. How can researchers assess compound purity and stability under varying storage conditions?

  • Methodology : Employ HPLC with UV detection (λ = 254 nm) to quantify impurities. Stability studies should test degradation under thermal (40–60°C), photolytic (UV light), and hydrolytic (pH 1–13) conditions. Monitor changes via TLC or LC-MS over 7–14 days .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across cell-based assays (e.g., cytotoxicity vs. enzyme inhibition)?

  • Methodology : Cross-validate results using orthogonal assays. For instance, if a compound shows cytotoxicity but no kinase inhibition, perform apoptosis marker analysis (e.g., caspase-3 activation) and target engagement assays (e.g., thermal shift profiling) to distinguish off-target effects. Dose-response curves (IC₅₀ comparisons) and time-course studies clarify mechanistic discrepancies .

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance selectivity?

  • Methodology : Systematically vary substituents (e.g., alkylthio vs. arylthio groups) and measure activity changes. For example:

  • Replace the butylthio group with methylthio or phenylthio to evaluate steric/electronic effects on target binding.
  • Modify the 2-ethoxybenzyl group to halogenated analogs (e.g., 2-chlorobenzyl) to enhance lipophilicity and receptor affinity .
    Use molecular docking (e.g., AutoDock Vina) to predict binding poses and prioritize synthetic targets .

Q. What computational approaches predict metabolic stability and potential toxicity of this compound?

  • Methodology : Apply ADMET prediction tools (e.g., SwissADME, ProTox-II) to estimate metabolic pathways (e.g., cytochrome P450 interactions) and hepatotoxicity risks. Validate predictions with in vitro microsomal stability assays (human/rat liver microsomes) and AMES tests for mutagenicity .

Q. How can researchers design in vivo studies to evaluate pharmacokinetic profiles while minimizing interspecies variability?

  • Methodology : Use allometric scaling from rodent (e.g., Sprague-Dawley rats) to human models. Measure plasma half-life , Cmax , and AUC via LC-MS/MS. To address variability, employ cassette dosing (pooled compounds) and cross-validate with tissue distribution studies (e.g., brain-liver partitioning) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.